1-(4-Nitrobenzenesulfonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC17791939

Molecular Formula: C11H15N3O4S

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O4S |

|---|---|

| Molecular Weight | 285.32 g/mol |

| IUPAC Name | 1-(4-nitrophenyl)sulfonyl-1,4-diazepane |

| Standard InChI | InChI=1S/C11H15N3O4S/c15-14(16)10-2-4-11(5-3-10)19(17,18)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 |

| Standard InChI Key | ZEDYMVLKZQVSKM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

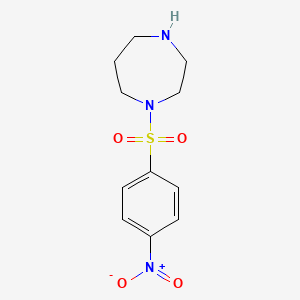

1-(4-Nitrobenzenesulfonyl)-1,4-diazepane has the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . The structure comprises a 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms) substituted at the 1-position by a 4-nitrobenzenesulfonyl group.

Structural Elucidation

Key spectral and computational data confirm the compound’s structure:

Synthesis and Modification

Key Synthetic Routes

The synthesis of 1-(4-nitrobenzenesulfonyl)-1,4-diazepane typically involves sulfonylation of 1,4-diazepane with 4-nitrobenzenesulfonyl chloride (4-NsCl). A representative procedure follows:

-

Sulfonylation:

-

Purification:

This method parallels the synthesis of its 2-nitro isomer, 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane (PubChem CID: 16791026) .

Post-Synthetic Modifications

The nitro group and sulfonamide moiety enable further functionalization:

Nitro Group Reduction

-

Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-(4-aminobenzenesulfonyl)-1,4-diazepane .

-

Applications: The resulting amine serves as a handle for coupling reactions (e.g., amide bond formation) .

Alkylation and Cyclization

-

Mitsunobu Alkylation: Alkynols react with the sulfonamide under Mitsunobu conditions to install propargyl groups, enabling Huisgen cycloaddition for triazole formation .

-

Example: Reaction with pent-4-yn-1-ol produces triazolo[1,5-a] diazepines, expanding skeletal diversity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide linkage .

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .

-

NMR (predicted):

Applications in Research

Medicinal Chemistry

Sulfonylated diazepanes are explored as:

-

Kinase Inhibitors: The sulfonamide group mimics ATP-binding motifs in kinase active sites .

-

Anticancer Agents: Nitro groups in related compounds exhibit pro-drug properties, undergoing bioreduction to cytotoxic species .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume